REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([CH2:8][C:9]#[N:10])=[O:7])=[CH:4][CH:3]=1.[S:13]1CC(O)S[CH2:15][CH:14]1O.C(N(CC)CC)C>C(O)C>[NH2:10][C:9]1[S:13][CH:14]=[CH:15][C:8]=1[C:6]([C:5]1[CH:11]=[CH:12][C:2]([CH3:1])=[CH:3][CH:4]=1)=[O:7]
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Name
|
|
Quantity
|
0.325 g
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Type
|
reactant
|
Smiles
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CC1=CC=C(C(=O)CC#N)C=C1
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Name
|
|
Quantity
|
0.155 g
|
Type
|
reactant
|
Smiles
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S1C(CSC(C1)O)O
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Name
|
|
Quantity
|
4.3 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0.283 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
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Type
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CUSTOM
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Details
|
the reaction mixture was partitioned between ethyl acetate and water
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Type
|
WASH
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Details
|
The organic phase was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphatesulphate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel using a gradient of ethyl acetate (10-25%) in heptane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC=CC1C(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.288 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 130.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |